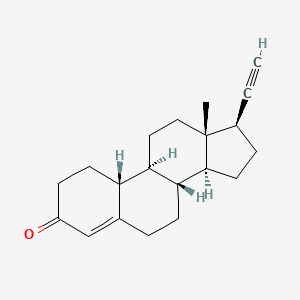

19-Norpregn-4-en-20-yn-3-one

説明

19-Norpregn-4-en-20-yn-3-one is a biochemical used for proteomics research . It is also known as norethindrone, a synthetic progestational hormone used in contraception, prevention of endometrial hyperplasia in hormone replacement therapy, and in the treatment of other hormone-mediated illnesses such as endometriosis .

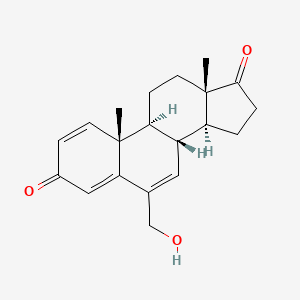

Molecular Structure Analysis

The molecular formula of 19-Norpregn-4-en-20-yn-3-one is C20H26O2 . The structure is available in various databases such as the NIST Chemistry WebBook and ChemSpider .

Physical And Chemical Properties Analysis

The physical and chemical properties of 19-Norpregn-4-en-20-yn-3-one include a molecular weight of 298.419 Da , a density of 1.2±0.1 g/cm3, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 190.5±21.3 °C .

科学的研究の応用

Treatment of Menopause Syndrome : A clinical study investigated the effect and safety of a derivative of 19-Norpregn-4-en-20-yn-3-one in treating menopause syndrome. It was found to be effective in relieving menopausal symptoms, including hot flushes, and had an impact on serum FSH, TC, TG, HDL, and E2 levels (Wen, 2001).

Hormonal Activities : Another study explored a novel steroid, related to 19-Norpregn-4-en-20-yn-3-one, demonstrating weak estrogenic, androgenic, and progestational activities. Its effects included inhibition of ovulation in rats, prevention of bone loss following ovariectomy in rats, and restoration of sex drive in castrated male rats (Vies, 1987).

Topical Application of Progestins : Research on the topical application of various progestins, including derivatives of 19-Norpregn-4-en-20-yn-3-one, showed effectiveness in progestational and antiovulation tests in rabbits (Shipley, 1965).

Photosensitized Oxidation : A study explored the photosensitized oxidation of a 19-Norsteroid, revealing insights into the chemical behavior and potential applications of such compounds in drug synthesis and other fields (Schönemann, Vliet, Zeelen, 1980).

Effects on Various Target Organs : Endocrinological studies on a related compound demonstrated its complex effects on various target organs, such as the hypothalamic-pituitary axis, bone-loss, endometrium, and sexual behavior, due to its mixed hormonal activities (de Visser, Coert, Feenstra, van der Vies, 1984).

Impact on the Endometrium : A study on long-term therapy with a 19-Norpregn-4-en-20-yn-3-one derivative showed no influence on the endometrium in post-menopausal women, indicating its safety and effectiveness for such treatments (Genazzani et al., 1991).

作用機序

Target of Action

The primary target of 19-Norpregn-4-en-20-yn-3-one, also known as Norethindrone, is the progesterone receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also has weak interactions with the androgen receptor .

Mode of Action

Norethindrone exerts its effects on target cells by binding to progesterone receptors, resulting in downstream changes to target genes . This interaction leads to alterations in gene expression, which in turn influence various physiological processes .

Biochemical Pathways

It is known that the compound’s interaction with progesterone receptors can influence a variety of physiological processes, including ovulation, cervical mucus production, and endometrial changes .

Pharmacokinetics

Norethindrone is rapidly absorbed after oral administration, with maximum plasma concentrations occurring 1 to 4 hours post-dose . It undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The compound is subject to first-pass metabolism, resulting in an absolute bioavailability of approximately 64% .

Result of Action

The primary result of Norethindrone’s action is the inhibition of ovulation . Other effects include changes in the cervical mucus, which increase the difficulty of sperm entry into the uterus, and changes in the endometrium, which reduce the likelihood of implantation .

Action Environment

The action, efficacy, and stability of Norethindrone can be influenced by various environmental factors. For example, the compound’s bioavailability can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and dietary factors . .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h1,12,14,16-19H,4-11H2,2H3/t14-,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQWMICRCBSID-KUIMHTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309700 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38673-42-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol](/img/structure/B584346.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)